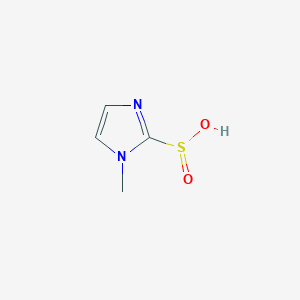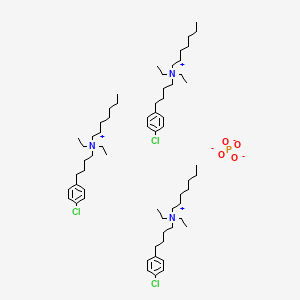
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with allylthio, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine precursor with allylthiol, followed by further functionalization to introduce the ethyl and methyl groups. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(Ethylthio)-5-ethyl-6-methylpyrimidin-2-amine
- 4-(Propylthio)-5-ethyl-6-methylpyrimidin-2-amine
Uniqueness
4-(Allylthio)-5-ethyl-6-methylpyrimidin-2-amine is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The allylthio group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily achievable with other thioalkyl groups .
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
5-ethyl-4-methyl-6-prop-2-enylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C10H15N3S/c1-4-6-14-9-8(5-2)7(3)12-10(11)13-9/h4H,1,5-6H2,2-3H3,(H2,11,12,13) |
InChI Key |
USXNYHVGQVVQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1SCC=C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Diphenyl-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B13110401.png)



![7-Benzyl-4-(3-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110417.png)







![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
